![molecular formula C12H18ClN B1462283 (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine CAS No. 1042533-83-4](/img/structure/B1462283.png)

(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine

Übersicht

Beschreibung

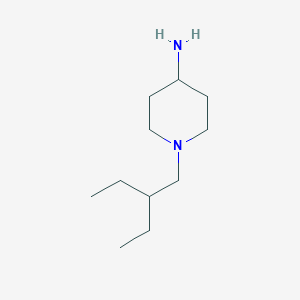

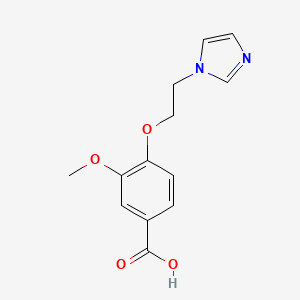

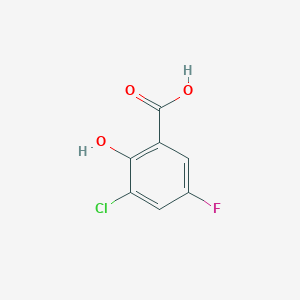

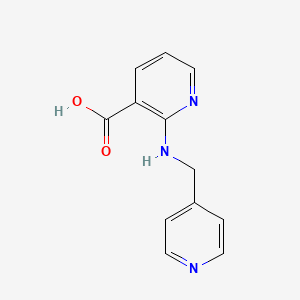

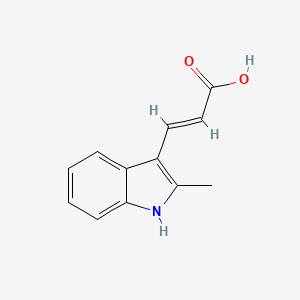

“(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine” is a chemical compound with the CAS Number: 46234-40-6 . Its IUPAC name is N-(4-chlorobenzyl)-2-butanamine . The molecular weight of this compound is 197.71 .

Molecular Structure Analysis

The InChI code for “(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine” is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine” include a molecular weight of 197.71 , and it appears as a liquid form . The compound has a refractive index of n20/D 1.548 (lit.) , and a density of 1.112 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Environmental Toxicology and Degradation

A detailed examination of the current literature does not directly address (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine; however, insights into related compounds offer valuable context. For instance, studies on Ethyl tertiary-Butyl Ether (ETBE) and other related compounds provide a basis for understanding the environmental impact and degradation pathways of complex organic compounds. ETBE, similar in structure due to its ether linkage and alkyl-aryl composition, exhibits low toxicity and environmental persistence under certain conditions, indicating that related compounds might share similar characteristics in terms of environmental fate and biodegradation pathways. The breakdown of ETBE involves metabolism to tertiary-butyl alcohol (TBA) and other metabolites, highlighting the potential metabolic routes that structurally related compounds could undergo in environmental settings (Mcgregor, 2007).

Sorption and Remediation Techniques

Advancements in sorption and remediation techniques for removing toxic pollutants from the environment underscore the relevance of studying complex organic amines. Research into the effectiveness of ionic liquids and membrane technologies for gas separations and pollutant removal illustrates the ongoing efforts to manage and mitigate the environmental impact of hazardous compounds. These studies provide a framework for understanding how (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine might interact with novel remediation technologies, suggesting pathways for its capture and degradation in contaminated environments (Scovazzo, 2009).

Analytical Chemistry and Detection

The analytical detection and quantification of complex organic compounds play a critical role in environmental monitoring and pharmaceutical development. Techniques for identifying and quantifying chemical warfare agent degradation products, for example, demonstrate the sophisticated methods available for detecting specific compounds and their metabolites in various matrices. This research area informs the potential analytical approaches that could be applied to (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine, enabling its detection and analysis in research, environmental, and clinical settings (Munro et al., 1999).

Molecular Interactions and Biological Effects

Understanding the molecular interactions and potential biological effects of complex organic compounds is essential for assessing their safety and efficacy in pharmaceutical applications. The study of arylmethylidenefuranones, for example, sheds light on the reactions of organic molecules with various nucleophiles, illustrating the chemical versatility and potential reactivity of (Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine and similar compounds. Such research contributes to our knowledge of the chemical behavior and biological activity of these compounds, which is critical for their application in drug development and environmental remediation (Kamneva et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDZMIZEVWUWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butan-2-yl)[2-(4-chlorophenyl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1462203.png)

![N-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)amine](/img/structure/B1462216.png)

![3,4-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1462223.png)